molecular formula C9H5F3N2O B3045115 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1020040-56-5

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B3045115
CAS No.: 1020040-56-5
M. Wt: 214.14
InChI Key: KQBDUKONTISXET-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H5F3N2O. It is characterized by the presence of an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at the 8-position and an aldehyde group at the 2-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .

Chemical Reactions Analysis

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to drive the reactions to completion . Major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further influencing cellular processes .

Comparison with Similar Compounds

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-3-14-4-6(5-15)13-8(7)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBDUKONTISXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856471
Record name 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020040-56-5
Record name 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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